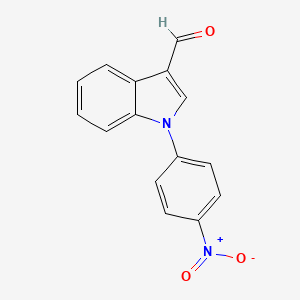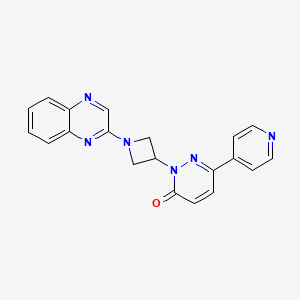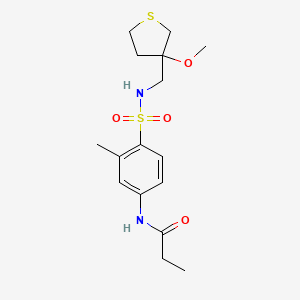![molecular formula C16H15F3N6O B2538207 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034374-61-1](/img/structure/B2538207.png)
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group and a triazolopyridine moiety, which are connected to an indazole carboxamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures including a triazolopyridine and an indazole . The trifluoromethyl group is a common substituent in many pharmaceutical compounds .Aplicaciones Científicas De Investigación
Antibacterial Applications
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: has shown promising antibacterial properties. The compound’s unique structure, incorporating a triazolo-pyridine moiety, enhances its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes. This makes it a potential candidate for developing new antibacterial agents, particularly against resistant strains of bacteria .
Anticancer Research
The compound’s structure allows it to interact with various cellular pathways involved in cancer progression. Studies have indicated that it can inhibit the proliferation of cancer cells by targeting specific enzymes and signaling pathways critical for tumor growth. This makes it a valuable molecule for developing novel anticancer therapies .
Antiviral Applications
Research has shown that N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can inhibit viral replication. Its ability to interfere with viral RNA synthesis and protein assembly makes it a potential antiviral agent. This could be particularly useful in treating viral infections that currently have limited treatment options .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in preclinical studies. It can modulate the activity of inflammatory cytokines and reduce the expression of inflammatory mediators. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: has shown neuroprotective properties in various models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, making it a promising compound for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases .
Cardioprotective Effects
The compound has been studied for its potential cardioprotective effects. It can modulate cardiac cell signaling pathways and protect against ischemia-reperfusion injury. This makes it a promising candidate for developing treatments to protect the heart from damage during heart attacks and other cardiac events.
These diverse applications highlight the potential of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its pharmacological activities, as well as optimization of its synthesis process. Compounds with similar structures have shown potential as therapeutic agents for a variety of diseases , suggesting that this compound could also have interesting biological activities worth exploring.
Propiedades
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)10-5-3-7-25-12(22-24-14(10)25)8-20-15(26)13-9-4-1-2-6-11(9)21-23-13/h3,5,7H,1-2,4,6,8H2,(H,20,26)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLJIGRVAMSHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)










![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)
![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)
![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)